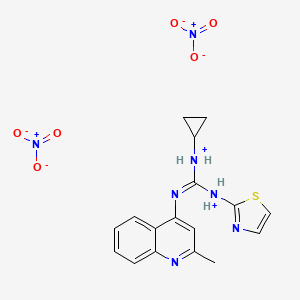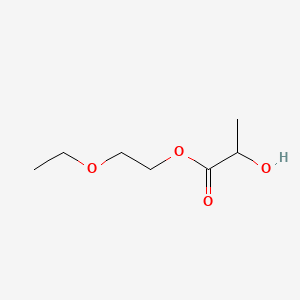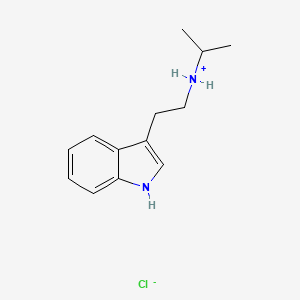
3-(2-(Isopropylamino)ethyl)indole monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(Isopropylamino)ethyl)indole monohydrochloride is a chemical compound belonging to the indole family Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Isopropylamino)ethyl)indole monohydrochloride typically involves the following steps:
Starting Material: The synthesis begins with an indole derivative.
Amination: The indole derivative undergoes a reaction with isopropylamine to introduce the isopropylamino group.
Cyclization: The intermediate product is then cyclized to form the indole ring structure.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as using water as a solvent, can be employed to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(Isopropylamino)ethyl)indole monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Applications De Recherche Scientifique
3-(2-(Isopropylamino)ethyl)indole monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 3-(2-(Isopropylamino)ethyl)indole monohydrochloride involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Aminopropyl)indole monohydrochloride
- Indole-3-acetic acid
- Indole-3-carboxaldehyde
Uniqueness
3-(2-(Isopropylamino)ethyl)indole monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it has a unique combination of functional groups that make it particularly interesting for research and industrial applications .
Propriétés
Numéro CAS |
63938-60-3 |
|---|---|
Formule moléculaire |
C13H19ClN2 |
Poids moléculaire |
238.75 g/mol |
Nom IUPAC |
2-(1H-indol-3-yl)ethyl-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C13H18N2.ClH/c1-10(2)14-8-7-11-9-15-13-6-4-3-5-12(11)13;/h3-6,9-10,14-15H,7-8H2,1-2H3;1H |
Clé InChI |
YWUSKBYLXZPMRG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[NH2+]CCC1=CNC2=CC=CC=C21.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 4-butyl-, 4'-pentyl[1,1'-biphenyl]-4-yl ester](/img/structure/B13766869.png)
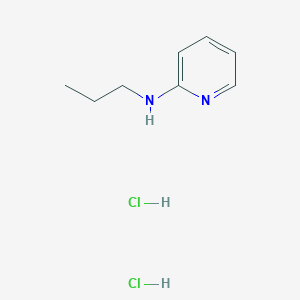
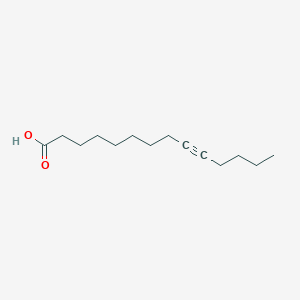
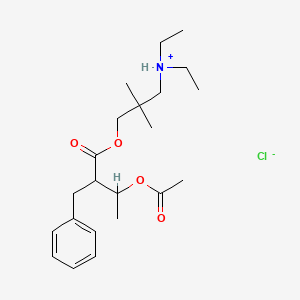
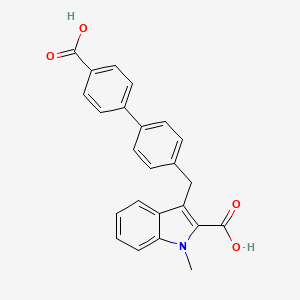

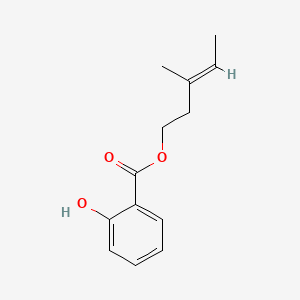
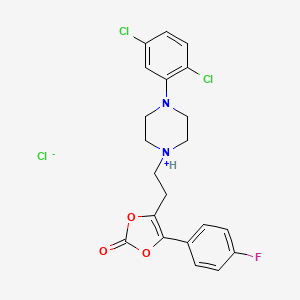
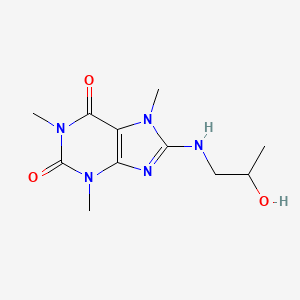

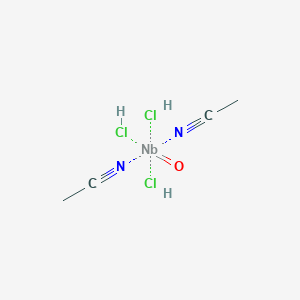
![Ledienosid [German]](/img/structure/B13766944.png)
